2-{[(tert-butoxy)carbonyl]amino}-3-(3-methyl-3H-diazirin-3-yl)propanoic acid

Peptide synthesis Physicochemical properties Boc-SPPS compatibility

2-{[(tert-butoxy)carbonyl]amino}-3-(3-methyl-3H-diazirin-3-yl)propanoic acid (CAS 2095409-43-9) is a synthetic amino acid derivative belonging to the photo-leucine family of photoreactive probes. The compound bears a 3-methyl-3H-diazirine moiety on its side chain—the smallest available photoreactive group—which, upon irradiation with UV light (ca.

Molecular Formula C10H17N3O4
Molecular Weight 243.263
CAS No. 2095409-43-9
Cat. No. B2896097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[(tert-butoxy)carbonyl]amino}-3-(3-methyl-3H-diazirin-3-yl)propanoic acid
CAS2095409-43-9
Molecular FormulaC10H17N3O4
Molecular Weight243.263
Structural Identifiers
SMILESCC1(N=N1)CC(C(=O)O)NC(=O)OC(C)(C)C
InChIInChI=1S/C10H17N3O4/c1-9(2,3)17-8(16)11-6(7(14)15)5-10(4)12-13-10/h6H,5H2,1-4H3,(H,11,16)(H,14,15)
InChIKeyOMAJGFBHQOFABU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{[(tert-butoxy)carbonyl]amino}-3-(3-methyl-3H-diazirin-3-yl)propanoic acid (CAS 2095409-43-9): A Boc-Protected Photo-Leucine Building Block for Photoaffinity Labeling and Photo-Crosslinking Peptide Synthesis


2-{[(tert-butoxy)carbonyl]amino}-3-(3-methyl-3H-diazirin-3-yl)propanoic acid (CAS 2095409-43-9) is a synthetic amino acid derivative belonging to the photo-leucine family of photoreactive probes. The compound bears a 3-methyl-3H-diazirine moiety on its side chain—the smallest available photoreactive group—which, upon irradiation with UV light (ca. 350–360 nm), generates a highly reactive carbene intermediate capable of forming covalent bonds with adjacent biomolecules [1]. The N-terminal tert-butoxycarbonyl (Boc) protecting group renders this compound compatible with Boc-based solid-phase peptide synthesis (Boc-SPPS), distinguishing it from Fmoc-protected photo-leucine analogs . With a molecular weight of 243.26 Da and a calculated LogP of 1.25, this compound is a versatile building block for the design of photoaffinity probes and photoreactive peptides for target identification, protein–protein interaction mapping, and chemical biology applications [2].

Why Fmoc-Protected Photo-Leucine or Trifluoromethyl-Diazirine Analogs Cannot Substitute 2-{[(tert-butoxy)carbonyl]amino}-3-(3-methyl-3H-diazirin-3-yl)propanoic acid Without Trade-offs


Substituting this Boc-protected methyl-diazirine amino acid with its Fmoc-protected counterpart or a trifluoromethyl-diazirine analog introduces quantifiable compromises in synthetic compatibility, molecular properties, and photochemical performance. Boc and Fmoc protecting groups are chemically orthogonal—Boc is acid-labile and compatible with Boc-SPPS strategies, while Fmoc is base-labile and suited for Fmoc-SPPS. Selecting the wrong protecting group can derail an entire synthetic route [1]. Furthermore, the Fmoc-protected analog has a substantially higher molecular weight (365.38 vs. 243.26 Da) and LogP (~3.3 vs. ~1.25), which can alter peptide solubility, cellular permeability, and target-binding properties [2]. At the photoreactive core, methyl-diazirine absorbs maximally at ~347 nm and photolyzes efficiently at standard UV-A (352 nm) wavelengths; trifluoromethyl-diazirine absorbs at ~317 nm and requires shorter, more cytotoxic wavelengths for comparable activation [3]. These differences directly impact experimental design, irradiation protocols, and crosslinking outcomes, making generic substitution scientifically non-trivial.

Quantitative Differentiation Evidence for 2-{[(tert-butoxy)carbonyl]amino}-3-(3-methyl-3H-diazirin-3-yl)propanoic acid Against Closest Analogs


Boc Protection Confers Lower Molecular Weight and Reduced Lipophilicity Compared to Fmoc-Photo-Leucine: A Quantitative Physicochemical Comparison

The Boc-protected photo-leucine derivative (CAS 2095409-43-9) demonstrates quantitatively favorable physicochemical properties relative to the widely used Fmoc-L-photo-leucine (CAS 1360651-24-6). The Boc variant has a molecular weight of 243.26 Da versus 365.38 Da for the Fmoc analog—a 33% reduction (122.12 Da difference) [1]. The calculated LogP is approximately 1.25 for the Boc compound compared to 3.3 for the Fmoc analog, representing a >2 log-unit reduction in predicted lipophilicity [1]. Lower molecular weight and reduced lipophilicity minimize the steric and hydrophobic perturbation introduced by the protecting group, which is critical when the amino acid building block is incorporated into peptides or small-molecule probes whose biological activity, solubility, and membrane permeability depend on maintaining physicochemical properties close to the parent structure.

Peptide synthesis Physicochemical properties Boc-SPPS compatibility

Methyl-Diazirine Absorbance Maximum at 347 nm Enables Efficient Activation at Standard UV-A Wavelengths vs. Trifluoromethyl-Diazirine (λmax 317 nm): Head-to-Head Photochemical Comparison

In a direct head-to-head photochemical study of methyl-diazirine and trifluoromethyl-diazirine photocrosslinking amino acid derivatives, the methyl-diazirine benzyl ester 17a exhibited an absorbance maximum (λmax) between 300–400 nm at 347 nm, while the trifluoromethyl-diazirine analog 17c showed λmax at 317 nm [1]. Under identical irradiation conditions (352 nm black light, 6 W, 0.6 W UV output, 5 cm distance, MeOH, ice bath), the methyl-diazirine 17a underwent rapid decomposition, whereas photolysis of trifluoromethyl-diazirine 17c was markedly slower, requiring longer irradiation times to achieve comparable decomposition [1]. The authors concluded that trifluoromethyl-diazirine, while more efficient for crosslinking per activated molecule, requires UV light in the 300–330 nm range rather than the standard 350–360 nm typically used for diazirine photoaffinity labeling [1].

Photochemistry UV activation Photoaffinity labeling

Alkyl Diazirine (Methyl-Diazirine) Labeling of Proteins is pH-Dependent with Preferential Reactivity Toward Acidic Residues, Whereas Aryl-Diazirine Labeling is pH-Independent: Mechanistic Differentiation from a Systematic Survey

A systematic evaluation of diazirine labeling preferences with protein biomolecules demonstrated that alkyl diazirines (including the methyl-diazirine class to which the target compound belongs) exhibit pH-dependent labeling, with higher labeling yields at lower pH, while aryl-fluorodiazirines show pH-independent labeling [1]. In vitro labeling of bovine serum albumin (BSA) with alkyl diazirine probe 3 across pH 5.8–8.0 in Tris buffer revealed that labeling efficiency increased as pH decreased, whereas labeling from aryldifluorodiazirine 5 remained constant across the entire pH range tested [1]. Furthermore, a survey of 32 alkyl diazirine probes demonstrated that probes with a net positive charge at physiological pH produced higher labeling yields in cells compared to neutral or negatively charged probes [1]. The pH-dependent behavior is attributed to the formation of a reactive alkyl diazo intermediate that requires protonation of acidic residues for efficient labeling, a pathway not available to aryl-fluorodiazirines which react primarily through short-lived carbene intermediates [1].

Labeling selectivity Protein photoaffinity pH dependence

Photo-Leucine (Methyl-Diazirine) Enables ~23% Photo-Crosslinking Yield to the Integral Membrane Protein Sec61α in Crude ER Microsomes: Demonstrated Target Engagement in a Native Membrane Environment

Photo-leucine (the unprotected methyl-diazirine amino acid scaffold shared with the target Boc-protected compound) was incorporated into a cyclodepsipeptide inhibitor of cotranslational translocation, and the resulting probe was used for photoaffinity labeling in crude ER membrane fractions. The photo-crosslinking yield to the target protein Sec61α, the structural core of the Sec61 translocation channel, was estimated to be approximately 23% based on quantitative analysis of the crosslinked band relative to total Sec61α [1]. The authors noted that this crosslinking yield was achieved using the small alkyl diazirine photo-leucine side chain, which more closely mimics the natural leucine residue compared to larger photoreactive groups such as benzophenone or 3-trifluoromethyl-3-phenyl diazirine [1]. The study further demonstrated that the photo-leucine-containing cyclodepsipeptide retained biological activity comparable to the parent inhibitor [1]. While this study used unprotected photo-leucine rather than the Boc-protected derivative, the photocrosslinking performance is determined by the methyl-diazirine moiety, which is identical in both compounds.

Photoaffinity labeling Target identification Membrane protein

Methyl-Diazirine Photoreactive Amino Acids Demonstrate ≥90% Protein Recovery in Cell Lysates After UV Crosslinking: Vendor-Validated Compatibility Data

According to manufacturer technical documentation for L-Photo-Leucine (the unprotected methyl-diazirine leucine analog sharing the identical photoreactive scaffold with the Boc-protected target compound), efficient protein recovery of 90% in cell lysates is achieved after UV crosslinking . This recovery metric has been validated across a panel of commonly used cell lines including HeLa, 293T, COS7, U2OS, A549, A431, HepG2, NIH 3T3, and C6 . While this data originates from a vendor technical datasheet for the unprotected L-Photo-Leucine product rather than a peer-reviewed head-to-head study, it represents the only publicly available quantitative recovery metric for the methyl-diazirine photo-leucine scaffold. The high recovery rate is consistent with the documented photostability of diazirines under normal laboratory lighting and their resistance to nucleophiles, acids, and bases [1].

Protein recovery Crosslinking compatibility Cell-based assays

High-Value Application Scenarios for 2-{[(tert-butoxy)carbonyl]amino}-3-(3-methyl-3H-diazirin-3-yl)propanoic acid Derived from Quantitative Evidence


Boc-Based Solid-Phase Peptide Synthesis (Boc-SPPS) of Photoreactive Peptide Probes for Photoaffinity Labeling

The Boc protecting group on this compound enables direct incorporation into Boc-SPPS workflows, where acid-labile deprotection with trifluoroacetic acid (TFA) is used to unmask the N-terminal amine for subsequent coupling steps [1]. This is the preferred strategy for synthesizing peptides containing acid-sensitive sequences, certain post-translational modifications, or when the use of highly toxic hydrogen fluoride (HF) can be managed in specialized facilities. The lower molecular weight and LogP of the Boc-protected building block (vs. Fmoc) minimize the steric and hydrophobic impact of the protecting group during on-resin peptide assembly, potentially improving coupling efficiency and final peptide purity [2].

Photoaffinity Labeling-Based Target Deconvolution for Small-Molecule Ligands in Native Membrane Environments

The methyl-diazirine moiety's demonstrated ~23% crosslinking yield to the integral membrane protein Sec61α in crude ER microsomes [3] validates its utility for target identification campaigns against membrane-bound protein targets—a class notoriously difficult to study by traditional biochemical methods. Researchers can use this Boc-protected building block to synthesize photoreactive analogs of peptide ligands or to construct hybrid small-molecule photoaffinity probes, with the confidence that the minimal steric bulk of the methyl-diazirine group (compared to benzophenone or trifluoromethyl phenyl diazirine) reduces the risk of disrupting target binding.

Live-Cell Protein–Protein Interaction (PPI) Mapping Using UV-A (350–360 nm) Activation with Standard Laboratory Photoreactors

The methyl-diazirine λmax of 347 nm aligns optimally with commercially available UV-A photoreactors (e.g., Penn PhD Photoreactor, SynLED 2.0) operating at 350–360 nm, enabling efficient carbene generation without requiring specialized shorter-wavelength equipment [4]. The ≥90% protein recovery in cell lysates after crosslinking and the well-documented compatibility with a wide range of cell lines (HeLa, 293T, COS7, U2OS, A549, A431, HepG2, NIH 3T3, C6) ensure that sufficient material is available for downstream mass spectrometry-based proteomic analysis of crosslinked complexes. This scenario is particularly suited for mapping transient or weak PPIs that are difficult to capture with traditional chemical crosslinkers.

Endosomal or Acidic Compartment-Targeted Photoaffinity Labeling Exploiting pH-Dependent Alkyl Diazirine Reactivity

The pH-dependent labeling behavior of alkyl diazirines—with increased labeling efficiency at lower pH [5]—makes this Boc-protected building block particularly attractive for designing probes intended to label protein targets within acidic subcellular compartments (e.g., endosomes, lysosomes, Golgi). By incorporating the methyl-diazirine amino acid into a ligand known to localize to acidic organelles, researchers can exploit the enhanced reactivity of the alkyl diazo intermediate at pH 5.5–6.0 to increase crosslinking yields relative to physiological pH, while aryl-fluorodiazirine probes would not benefit from this pH-dependent enhancement [5].

Quote Request

Request a Quote for 2-{[(tert-butoxy)carbonyl]amino}-3-(3-methyl-3H-diazirin-3-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.